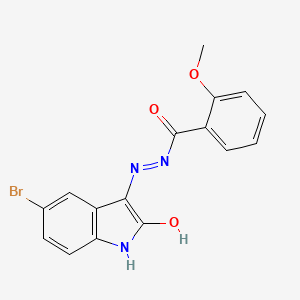
2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole)
Übersicht
Beschreibung
2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole), also known as MIBI, is a fluorescent dye that has been widely used in scientific research applications. It is a member of the benzimidazole family of compounds and is often used in medical imaging and cancer research. In
Wissenschaftliche Forschungsanwendungen
2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole) has a wide range of scientific research applications. One of the most common uses of 2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole) is in medical imaging, particularly in the field of nuclear medicine. 2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole) is used as a radiopharmaceutical agent in single-photon emission computed tomography (SPECT) imaging, which is a non-invasive diagnostic tool used to detect various diseases, including cancer and heart disease.
2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole) is also used in cancer research. Its fluorescent properties make it an ideal tool for studying the behavior of cancer cells in vitro and in vivo. 2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole) has been shown to accumulate in cancer cells, making it a useful tool for detecting and tracking the progression of cancer.
Wirkmechanismus
The mechanism of action of 2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole) is not fully understood, but it is believed to involve the binding of 2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole) to the mitochondrial membrane potential (ΔΨm) of cells. 2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole) has been shown to accumulate in cells with high ΔΨm, which is a characteristic of cancer cells. This accumulation is thought to be due to the increased expression of P-glycoprotein, which is a protein that pumps 2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole) out of normal cells but is overexpressed in cancer cells.
Biochemical and Physiological Effects:
2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole) has been shown to have a low toxicity profile and is generally well-tolerated by cells and animals. It has been shown to accumulate in the liver, kidneys, and heart, but is rapidly cleared from the body within a few hours of administration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole) is its fluorescent properties, which make it an ideal tool for studying the behavior of cells in vitro and in vivo. However, 2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole) has some limitations, including its short half-life and limited tissue penetration. These limitations can be overcome by using other imaging agents in combination with 2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole).
Zukünftige Richtungen
There are several potential future directions for research involving 2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole). One area of research is the development of new imaging agents that can be used in combination with 2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole) to improve its tissue penetration and imaging capabilities. Another area of research is the development of new therapeutic agents that target the mitochondrial membrane potential of cancer cells, which could potentially be used in combination with 2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole) for more effective cancer treatment.
Conclusion:
In conclusion, 2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole) is a fluorescent dye that has a wide range of scientific research applications, particularly in the fields of medical imaging and cancer research. Its mechanism of action is not fully understood, but it is believed to involve the binding of 2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole) to the mitochondrial membrane potential of cells. 2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole) has a low toxicity profile and is generally well-tolerated by cells and animals. However, it has some limitations, including its short half-life and limited tissue penetration. There are several potential future directions for research involving 2,2'-(2-methyl-1,3-indolizinediyl)bis(1,3-diacetyl-2,3-dihydro-1H-benzimidazole), including the development of new imaging and therapeutic agents.
Eigenschaften
IUPAC Name |
1-[3-acetyl-2-[3-(1,3-diacetyl-2H-benzimidazol-2-yl)-2-methylindolizin-1-yl]-2H-benzimidazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N5O4/c1-18-28(30-33(19(2)37)23-12-6-7-13-24(23)34(30)20(3)38)27-16-10-11-17-32(27)29(18)31-35(21(4)39)25-14-8-9-15-26(25)36(31)22(5)40/h6-17,30-31H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUABSPRAVNETBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1C3N(C4=CC=CC=C4N3C(=O)C)C(=O)C)C5N(C6=CC=CC=C6N5C(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-6-methoxy-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B3485003.png)
![2-{4-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B3485009.png)
![1-{4-[4-(4-hydroxy-3-methoxy-5-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3485013.png)



![1-methyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B3485055.png)
![1-benzyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3485061.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-nitrobenzenesulfonamide](/img/structure/B3485063.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3485073.png)
![N-(1,1-dimethyl-2-propyn-1-yl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B3485099.png)

![3-(3,4-dimethoxyphenyl)-5-[(4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B3485110.png)
![5-[1-(3-nitrophenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3485113.png)